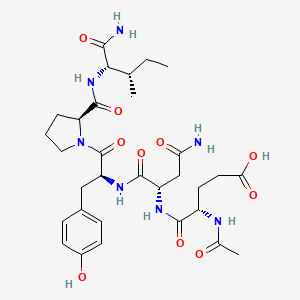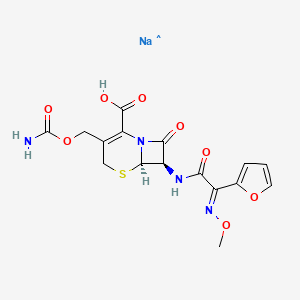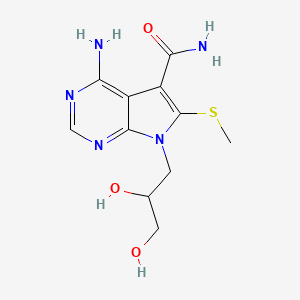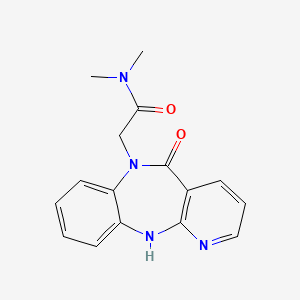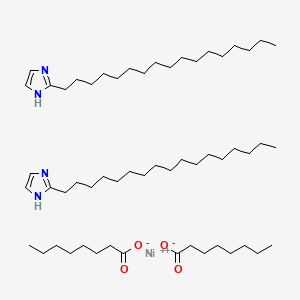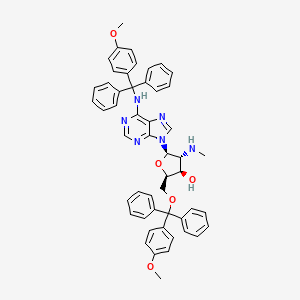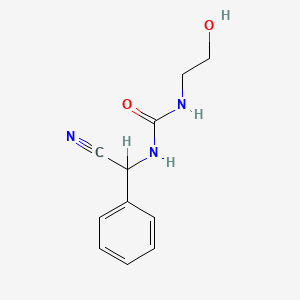![molecular formula C18H21N3O3 B12805852 Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] CAS No. 17315-88-7](/img/structure/B12805852.png)
Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 21592:
准备方法
The synthesis of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) typically involves the reaction of benzene-1,3,5-tricarbonyl chloride with 2-methylaziridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It may be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes by modifying key proteins and enzymes .
相似化合物的比较
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) can be compared with other similar compounds such as:
1,3,5-Tris(aziridinyl)benzene: This compound has a similar core structure but lacks the methyl groups on the aziridine rings.
1,3,5-Tris(2-chloroethyl)benzene: This compound has chloroethyl groups instead of aziridine rings, leading to different reactivity and applications
属性
CAS 编号 |
17315-88-7 |
|---|---|
分子式 |
C18H21N3O3 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
[3,5-bis(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C18H21N3O3/c1-10-7-19(10)16(22)13-4-14(17(23)20-8-11(20)2)6-15(5-13)18(24)21-9-12(21)3/h4-6,10-12H,7-9H2,1-3H3 |
InChI 键 |
PBWSPPTYGLDOFW-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3C)C(=O)N4CC4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


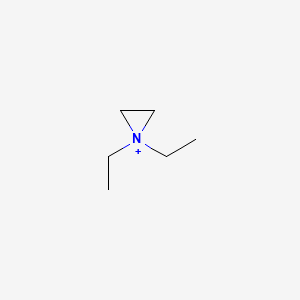
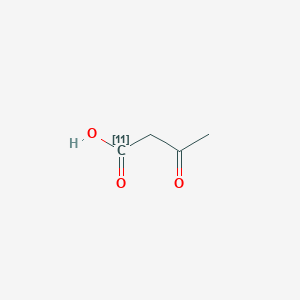
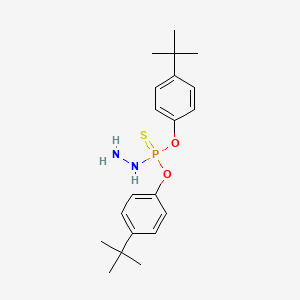
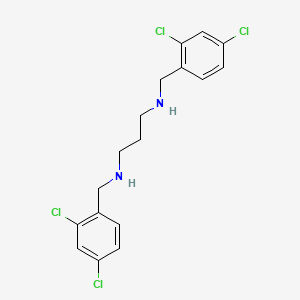
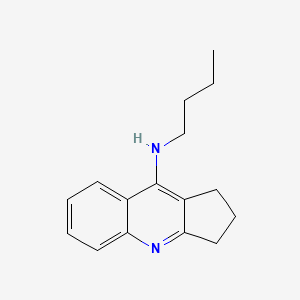
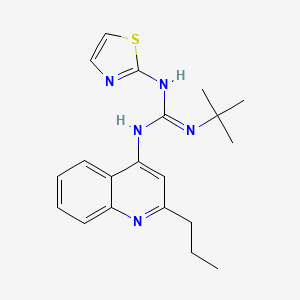
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
